molecular formula C15H12BrN B155249 1-benzyl-5-bromo-1H-indole CAS No. 10075-51-1

1-benzyl-5-bromo-1H-indole

Cat. No. B155249
CAS RN: 10075-51-1
M. Wt: 286.17 g/mol
InChI Key: AQXJFUYUNHLBGU-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-1H-indole is a compound that belongs to the class of organic compounds known as indoles. Indoles are characterized by a 2,3-benzopyrrole structure and are important in various biological systems. The presence of a bromine atom at the 5-position and a benzyl group attached to the nitrogen of the indole ring can influence the reactivity and properties of the molecule, making it a valuable intermediate for chemical synthesis and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives often involves multi-step reactions that can include functionalization at specific positions on the indole ring. For instance, the synthesis of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1H-indole, a related compound, was achieved through a series of reactions including benzylation, reduction, bromination, and the Bischler-Möhlau synthesis, which is known for its efficiency and high yield . Although not directly related to 1-benzyl-5-bromo-1H-indole, this synthesis pathway highlights the typical steps that might be involved in the synthesis of substituted indoles.

Molecular Structure Analysis

The molecular structure of indole derivatives can be complex, with various substituents affecting the overall geometry and electronic distribution. For example, the crystal structure of a related compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, was determined using X-ray single crystal diffraction, and the Hirshfeld surface analysis was used to evaluate intermolecular interactions . These techniques are crucial for understanding the three-dimensional arrangement and potential reactivity sites of indole derivatives.

Chemical Reactions Analysis

Indole derivatives can participate in various chemical reactions, often facilitated by the presence of substituents that can direct the course of the reaction. For example, the synthesis of benzothieno[3,2-b]indole derivatives involved a cascade sequence mediated by cuprous bromide and tert-butyl hydroperoxide, where the pyrrole and thiophene rings were constructed . Similarly, 1-benzyl-5-bromo-1H-indole could undergo reactions where the benzyl group and bromine atom play a role in directing the reaction pathway.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. For instance, the fluorescence properties of 5-hydroxy benzo[g]indoles were studied, showing good quantum yields and the ability to sense Fe3+ ions through fluorescence "Turn-off" . Although not directly related to 1-benzyl-5-bromo-1H-indole, these findings suggest that substituted indoles can exhibit unique optical properties. Additionally, the thermal stability of indole derivatives, as shown by the good thermal stability of a related compound up to 215 °C, is an important aspect of their physical properties .

Scientific Research Applications

Synthesis and Derivatives

1-Benzyl-5-bromo-1H-indole and its derivatives have been a subject of research due to their wide range of applications in medicine and pharmacology. The indole structure is known for its high physiological activity, forming the basis of numerous compounds with biochemical and physiological value. Arylindoles, a significant derivative, have been synthesized using various methods, including the Ulman reaction and palladium-catalyzed techniques. These methods, however, face challenges such as high temperatures, the need for expensive catalysts, and inert conditions, prompting research into alternative synthesis methods (Syromolotov et al., 2019).

Anti-Proliferative and Anti-Estrogenic Properties

Research has indicated that indole derivatives, such as 1-benzyl-indole-3-carbinol, can have significant anti-proliferative and anti-estrogenic properties. This particular derivative has shown an approximate 1000-fold enhanced potency in suppressing the growth of human breast cancer cells compared to its analogues. It has also been effective in inhibiting estrogen receptor-alpha protein production, suggesting its potential as a therapeutic agent for treating indole-sensitive cancers (Nguyen et al., 2010).

Multicomponent Cascade Reactions

In the field of organic chemistry, 1-benzyl-5-bromo-1H-indole has been used in novel synthetic approaches for indole derivatives. Copper-catalyzed one-pot multicomponent cascade reactions have been developed to create a variety of indole-based products. This method offers advantages such as the use of readily available starting materials and mild reaction conditions, leading to easily tunable selectivity for different products (Li et al., 2015).

Antifouling Applications

Indole derivatives derived from marine organisms have shown excellent antifouling properties, with the potential to replace toxic antifoulants in marine coatings. Synthesized indole derivatives have demonstrated significant inhibition rates against marine algae and bacteria, suggesting their suitability as anti-fouling compounds. Their effectiveness in marine environments has been confirmed through non-invasive Micro-test Technology and marine antifouling tests (Feng et al., 2019).

Antimicrobial and Anticancer Activities

Indole derivatives, specifically 1-benzyl and 1-benzoyl-3-heterocyclic indole derivatives, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising activity against various bacterial strains and have displayed potent efficacy against ovarian cancer xenografts in animal models (El-Sawy et al., 2010).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding ingestion and eye contact, and using personal protective equipment .

Future Directions

While specific future directions for 1-benzyl-5-bromo-1H-indole were not found in the search results, research into indole derivatives is ongoing due to their diverse biological activities and potential for therapeutic applications .

properties

IUPAC Name

1-benzyl-5-bromoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXJFUYUNHLBGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10301419
Record name 1-benzyl-5-bromo-1H-indole
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Molecular Weight

286.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-5-bromo-1H-indole

CAS RN

10075-51-1
Record name 1-Benzyl-5-bromoindole
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Record name NSC 143237
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Record name 10075-51-1
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Record name 1-benzyl-5-bromo-1H-indole
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Synthesis routes and methods I

Procedure details

In a suspension of 26.6 g of KOH in 200 ml of dimethylformamide, 20.1 g of solid 5-bromoindole was incorporated while being stirred. The mixture was stirred for 50 minutes at room temperature, and 25.4 g of benzyl chloride was dropwise added to the mixture over a period of 16 minutes at a temperature of not higher than 30° C. The reaction mixture was maintained at 30° C. in an oil bath for 5 hours with stirring. After completion of the reaction, 200 ml of water was added and the thus-formed aqueous phase was extracted with 120 ml of ether three times. The thus-obtained organic phase was washed with water and dried over sodium sulfate overnight. The dried product was concentrated to dryness and then recrystallized from isopropyl ether to give 23.5 g of N-benzyl-5-bromoindole. The yield was 80% by mole.
Name
Quantity
26.6 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
25.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred mixture of NaOH (204 mg., 5.1 mmol., 1 eq.) in DMSO (10 mL.) was added 5-bromoindole (1.0 g., 5.1 mmol., 1 eq.). The solution was stirred for 20 hours upon complete dissolution of the NaOH (approximately 1 h.). To this solution was added benzyl bromide (0.606 mL., 5.1 mmol., 1 eq.) via syringe. After 7 h. the mixture was diluted with water and extracted 4×with diethyl ether. The organic extracts were combined, dried over anhydrous MgSO4, filtered and concentrated in vacuo. The product was purified by crystallization (ether/hexanes) affording 888 mg of 1-benzyl-5-bromoindole.
Name
Quantity
204 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.606 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of 5-bromoindole (5.02 g, 25.6 mmol) in DMF (50 mL) was cooled in an ice bath. Sodium hydride (2.30 g of 60% dispersion in oil, 57.5 mmol) was added. After stirring for 40 minutes under nitrogen at room temperature, the reaction mixture was again cooled in an ice bath and benzyl bromide (6.7 mL, 56 mmol) was added. The reaction mixture was stirred for 2 hours, poured into excess water, acidified with 2N hydrochloric acid and extracted with ethyl acetate. The organic phase was washed with water and brine, dried over anhydrous magnesium sulfate and evaporated to dryness. The residue was purified by flash chromatography (Biotage apparatus) using hexane as an eluant. Dyring at 60° C. for 35 minutes yielded the title compound as a white solid (5.69 g, 78%), mp 93–95° C. Mass spectrum (+ESI, [M+H]+) m/z 286; 1HNMR (500 MHz, DMSO-d6): δ7.7 (d, 1H, J=1.8 Hz), 7.55 (d, 1H, J=3.1 Hz), 7.4 (d, 1H, J=8.7 Hz), 7.15–7.30 (m, 6H), 6.45 (dd, 1H, J=3.2 Hz and 0.6 Hz), and 5.45 ppm (s, 2H).
Quantity
5.02 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
6.7 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
78%

Synthesis routes and methods IV

Procedure details

The title compound was prepared from 5-bromoindole (5.02 g, 25.6 mmol) and benzyl bromide (6.7 mL, 56 mmol), following the procedure described in Step 1 of Example 5. Purification by flash chromatography on Biotage apparatus using hexane as an eluant yielded 1-benzyl-5-bromo-1H-indole as a white solid (5.69 g, 78%), mp 93-95° C. Mass spectrum (+ESI, [M+H]+) m/z 286; 1HNMR (500 MHz, DMSO-d6): δ 7.7 (d, 1H, J=1.8 Hz), 7.55 (d, 1H, J=3.1 Hz), 7.4 (d, 1H, J=8.7 Hz), 7.15-7.30 (m, 6H), 6.45 (dd, 1H, J=3.2 Hz and 0.6 Hz), and 5.45 ppm (s, 2H).
Quantity
5.02 g
Type
reactant
Reaction Step One
Quantity
6.7 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Z Kılıç, YG İşgör, S Ölgen - Chemical biology & drug design, 2009 - Wiley Online Library
A series of N‐benzyl‐indole‐3‐imine‐, amine derivatives and their 5‐bromo congeners were synthesized and their biological activity were evaluated against the pp60 c‐Src tyrosine …
Number of citations: 14 onlinelibrary.wiley.com
AC Kimble-Hill, B Parajuli, CH Chen… - Journal of medicinal …, 2014 - ACS Publications
… However, this is not the case for ALDH2, as increasing the size of the halogen at the 5-position either has little effect (1-benzyl-5-bromo-1H-indole-2,3-dione (compound 5), 1-benzyl-5-…
Number of citations: 42 pubs.acs.org
X Wen, Y Gong, S Niu, T Luo, H Xi… - European Journal of …, 2023 - Wiley Online Library
… Moreover, indoles, such as 5-bromo-1-methyl-1H-indole (3c) and 1-benzyl-5-bromo-1H-indole (3d) were also suitable to this catalytic debromination system, thereby delivering the …
H Pessoa‐Mahana, P Silva‐Matus… - Archiv der …, 2017 - Wiley Online Library
A series of novel 3‐indolylpropyl derivatives was synthesized and evaluated for their binding affinities at the serotonin‐1A receptor subtype (5‐HT 1A R) and the 5‐HT transporter (SERT…
Number of citations: 10 onlinelibrary.wiley.com
M Wang, Y Wu, C Xu, R Zhao, Y Huang… - Chemistry–An Asian …, 2019 - Wiley Online Library
… with absolute ethanol to give compounds M1–M3 as pale yellow crystals (M1; 1-ethyl-5-bromo-1H-indole-3-carbaldehyde; yield 96 %), red crystals (M2; 1-benzyl-5-bromo-1H-indole-3-…
Number of citations: 3 onlinelibrary.wiley.com
JB Yu, Y Zhang, ZJ Jiang, WK Su - The Journal of Organic …, 2016 - ACS Publications
… The following components were added to the screw-capped stainless steel vial: 3-(4-methylbenzyl)-2-phenyl-1H-indole 1b (1 mmol, 297 mg), 1-benzyl-5-bromo-1H-indole 4a (1 mmol, …
Number of citations: 50 pubs.acs.org
NE Golantsov, HM Nguyen, AS Golubenkova… - Frontiers in …, 2019 - frontiersin.org
A novel isocyanide-based multicomponent synthesis of alkyl aryl(indol-3-yl)acetimidates has been established. Starting from aryl(indol-3-yl)methylium tetrafluoroborates, aromatic …
Number of citations: 3 www.frontiersin.org
A Bombrun, G Casi - Tetrahedron letters, 2002 - Elsevier
A comparative study of N-alkylation of 1H-indole and 9H-carbazole derivatives with alcohol derivatives was performed using classic Mitsunobu reaction conditions, ie DEAD/PPh 3 , …
Number of citations: 52 www.sciencedirect.com
N Sun, L Hong, F Huang, H Ren, W Mo, B Hu, Z Shen… - Tetrahedron, 2013 - Elsevier
A general and efficient method for the synthesis of 2,3-unsubstituted indoles has been established by the intramolecular cyclization of N-benzyl 2-anilinoacetals. Acidic mesoporous …
Number of citations: 11 www.sciencedirect.com
R Lajarin-Cuesta, C Nanclares… - Journal of medicinal …, 2016 - ACS Publications
We describe the synthesis of gramine derivatives and their pharmacological evaluation as multipotent drugs for the treatment of Alzheimer’s disease. An innovative multitarget approach …
Number of citations: 25 pubs.acs.org

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